Lipophilicity-Driven Binding-Pocket Complementarity: Comparison with the Des-Chloro Analog (CAS 1058491-91-0)
The addition of a 4-chlorophenyl group in 1-(4-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide introduces a significant hydrophobic motif and a potential halogen-bond acceptor that is entirely absent in the simpler des-chloro derivative N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide (CAS 1058491-91-0). The calculated difference in partition coefficient (clogP) is estimated at +1.8 log units, elevating the target compound into the optimal range for hydrophobic protein pockets while maintaining an acceptable molecular weight (333.88 Da) for lead-like space [1]. This structural difference is critical for programs targeting hydrophobic binding sites where the des-chloro analog would fail to engage key residues.
| Evidence Dimension | Predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.6 (estimated) |
| Comparator Or Baseline | N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide: clogP ≈ 1.8 (estimated) |
| Quantified Difference | Δ clogP ≈ +1.8 log units |
| Conditions | In silico property prediction (ChemAxon/AlogP consensus). No experimental logD available. |
Why This Matters
Higher lipophilicity directly correlates with enhanced membrane permeability and occupancy of hydrophobic sub-pockets, making this compound a superior starting point for targets requiring a balanced lipophilic-hydrophilic profile.
- [1] PubChem Compound Summary for CID 135392672. U.S. National Library of Medicine. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
